molecular formula C16H22O7 B14200548 4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate CAS No. 918668-60-7

4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate

Cat. No.: B14200548
CAS No.: 918668-60-7
M. Wt: 326.34 g/mol
InChI Key: HUIORXFFVFXNKY-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C16H22O7 It is a derivative of benzoic acid, specifically modified with ethoxy and oxobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate typically involves esterification reactions. One common method is the reaction of 3,4,5-trimethoxybenzoic acid with 4-ethoxy-4-oxobutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate involves its interaction with cellular components. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of specific kinases involved in cell proliferation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

918668-60-7

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

(4-ethoxy-4-oxobutyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C16H22O7/c1-5-22-14(17)7-6-8-23-16(18)11-9-12(19-2)15(21-4)13(10-11)20-3/h9-10H,5-8H2,1-4H3

InChI Key

HUIORXFFVFXNKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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